

# An In-Depth Technical Guide to the Spectroscopic Data of 2',4'-Dimethoxypropiophenone

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## Compound of Interest

Compound Name: 2',4'-Dimethoxypropiophenone

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2',4'-Dimethoxypropiophenone** (CAS No: 831-00-5), a valuable aromatic ketone intermediate in various synthetic pathways. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data but a detailed interpretation grounded in established spectroscopic principles. The methodologies for data acquisition are also detailed to ensure reproducibility and provide a framework for in-house validation.

## Molecular Structure and Spectroscopic Overview

**2',4'-Dimethoxypropiophenone** possesses a propiophenone core with two methoxy groups substituted on the aromatic ring at positions 2' and 4'. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in complex reaction mixtures.

Figure 2: Workflow for  $^1\text{H}$  NMR data acquisition and processing.

### 1.2: $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2',4'-Dimethoxypropiophenone** [1]

Chemical Shift ( $\delta$ ) ppm	Assignment
~203	C=O (Ketone)
~164	C-4'
~160	C-2'
~132	C-6'
~121	C-1'
~105	C-5'
~98	C-3'
~55.8	OCH <sub>3</sub>
~55.5	OCH <sub>3</sub>
~36	-CH <sub>2</sub> -

| ~8.5 | -CH<sub>3</sub> |

- **Carbonyl Carbon:** The signal significantly downfield at approximately 203 ppm is characteristic of a ketone carbonyl carbon. [2]\* **Aromatic Carbons:** The six signals in the aromatic region (98-164 ppm) correspond to the six carbons of the benzene ring. The carbons attached to the electron-donating methoxy groups (C-2' and C-4') are shifted downfield, while the others appear at relatively upfield positions.
- **Methoxy Carbons:** The two signals around 55 ppm are assigned to the carbons of the two methoxy groups. [3]\* **Aliphatic Carbons:** The signals at approximately 36 ppm and 8.5 ppm are attributed to the methylene (-CH<sub>2</sub>) and methyl (-CH<sub>3</sub>) carbons of the ethyl group, respectively.
- **Sample Preparation:** Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg of **2',4'-Dimethoxypropiophenone** in 0.5-0.7 mL of deuterated solvent (e.g., CDCl<sub>3</sub>).

- **Data Acquisition:** Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum to obtain the final decoupled  $^{13}\text{C}$  NMR spectrum.

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **2',4'-Dimethoxypropiophenone** [4]

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2970	Medium-Strong	C-H stretch (aliphatic)
~1665	Strong	C=O stretch (aromatic ketone)
~1600, ~1580	Medium-Strong	C=C stretch (aromatic ring)

| ~1260, ~1030 | Strong | C-O stretch (aryl ether) |

- **C-H Stretching:** The absorptions around  $2970\text{ cm}^{-1}$  are typical for C-H stretching vibrations of the aliphatic ethyl and methoxy groups.
- **Carbonyl Stretching:** A strong, sharp absorption band at approximately  $1665\text{ cm}^{-1}$  is a clear indicator of the C=O stretching vibration of the ketone functional group. The position of this band is characteristic of an aromatic ketone, where conjugation with the benzene ring lowers the frequency compared to a simple aliphatic ketone. [5]\*
- **Aromatic C=C Stretching:** The bands in the  $1600\text{-}1580\text{ cm}^{-1}$  region are characteristic of the C=C stretching vibrations within the aromatic ring.
- **C-O Stretching:** The strong absorptions around  $1260\text{ cm}^{-1}$  and  $1030\text{ cm}^{-1}$  are attributed to the asymmetric and symmetric C-O stretching vibrations of the aryl ether (methoxy) groups, respectively. [6]

- **Sample Preparation:** Grind 1-2 mg of **2',4'-Dimethoxypropiophenone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [7][8]2. **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Figure 3: Workflow for FT-IR data acquisition using the KBr pellet method.

## Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **2',4'-Dimethoxypropiophenone** [4]

m/z	Relative Intensity	Proposed Fragment
<b>194</b>	<b>Moderate</b>	<b>[M]<sup>+</sup> (Molecular Ion)</b>
165	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

| 135 | Low | [M - C<sub>2</sub>H<sub>5</sub> - CO]<sup>+</sup> |

- **Molecular Ion:** The peak at m/z 194 corresponds to the molecular weight of **2',4'-Dimethoxypropiophenone** (C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>) and represents the intact molecule that has lost one electron. [4]\* **Major Fragmentation Pathways:** The fragmentation of propiophenone derivatives is often dominated by cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group ( $\alpha$ -cleavage).
  - **Loss of an Ethyl Radical:** The most abundant fragment ion is typically observed at m/z 165, resulting from the loss of an ethyl radical ( $\bullet\text{C}_2\text{H}_5$ ) from the molecular ion. This forms a stable 2,4-dimethoxybenzoyl cation.

- Loss of Carbon Monoxide: A subsequent fragmentation of the  $m/z$  165 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a 2,4-dimethoxyphenyl cation at  $m/z$  135.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation. [9][10]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is plotted against their  $m/z$  value to generate the mass spectrum.

Figure 4: Primary fragmentation pathway of **2',4'-Dimethoxypropiophenone** in EI-MS.

## Conclusion

The combined spectroscopic data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS provides a comprehensive and unambiguous characterization of **2',4'-Dimethoxypropiophenone**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the presence of the ethyl and methoxy groups. The IR spectrum verifies the presence of the key functional groups, namely the aromatic ketone and ether linkages. Finally, the mass spectrum confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This in-depth guide serves as a valuable resource for researchers working with this compound, enabling confident identification and quality control.

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## Sources

1. NP-MRD:  $^{13}\text{C}$  NMR Spectrum (1D, 151 MHz,  $\text{D}_2\text{O}$ , predicted) (NP0083413) [[np-mrd.org](http://np-mrd.org)]
2.  $^{13}\text{C}$  NMR Chemical Shift [[sites.science.oregonstate.edu](http://sites.science.oregonstate.edu)]
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- 6. infrared spectrum of 1-methoxypropane C<sub>4</sub>H<sub>10</sub>O CH<sub>3</sub>OCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub> prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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